molecular formula C15H20O4 B1236958 Chamissonin CAS No. 24112-94-5

Chamissonin

Cat. No. B1236958
CAS RN: 24112-94-5
M. Wt: 264.32 g/mol
InChI Key: OFUAVIXDDSZNME-BRWWALNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chamissonin is a germacranolide.

Scientific Research Applications

1. Chemical Diversity and Composition

Chamissonin, found in various populations of Ambrosia chamissonis, displays significant chemical diversity. This diversity, including six germacranolides in addition to chamissonin, highlights its potential for varied applications in scientific research and pharmacology (Geissman, Lucas, Saitoh, & Payne, 1973).

2. Pharmaceutical and Cosmetic Potential

Arnica chamissonis, containing chamissonin, is considered valuable in the pharmaceutical industry due to its pharmacologically active substances. It exhibits properties like anti-inflammatory and antiradical activity, suggesting its utility in preventing or delaying free radical-dependent diseases. These properties are mainly attributed to the content and composition of essential oil, including chamissonin (Sugier, Olesińska, Sugier, & Wójcik, 2019).

3. Agronomic Traits and Environmental Influence

The study of Arnica chamissonis in different environmental conditions, such as varying climates and agricultural practices, contributes to understanding how external factors influence the production and quality of chamissonin and related compounds (Žutić, Borošić, Benko, Novak, & Dragović-Uzelac, 2008).

4. Anti-Inflammatory and Selective Inhibition Properties

Research on Arnica, including A. chamissonis, reveals that its components like chamissonin have anti-inflammatory effects and selectively inhibit transcription factors like NF-kappaB. This suggests its potential application in treating inflammatory diseases (Lyss, Schmidt, Merfort, & Pahl, 1997).

properties

CAS RN

24112-94-5

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(3aS,4R,5E,7R,9E,11aS)-4,7-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-2-one

InChI

InChI=1S/C15H20O4/c1-8-4-5-11(16)9(2)7-12(17)14-10(3)15(18)19-13(14)6-8/h4,7,11-14,16-17H,3,5-6H2,1-2H3/b8-4+,9-7+/t11-,12-,13+,14+/m1/s1

InChI Key

OFUAVIXDDSZNME-BRWWALNOSA-N

Isomeric SMILES

C/C/1=C\C[C@H](/C(=C/[C@H]([C@H]2[C@H](C1)OC(=O)C2=C)O)/C)O

SMILES

CC1=CCC(C(=CC(C2C(C1)OC(=O)C2=C)O)C)O

Canonical SMILES

CC1=CCC(C(=CC(C2C(C1)OC(=O)C2=C)O)C)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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